

In-Depth Technical Guide: WAY-616296 (CAS 503065-67-6)

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Compound of Interest

Compound Name: WAY-616296

Cat. No.: B12376201

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Abstract

WAY-616296, identified by CAS number 503065-67-6, is a novel compound with demonstrated multi-faceted biological activities. This technical guide provides a comprehensive overview of its pharmacological properties, including its activities as a PPAR agonist, an antioxidant, and an inhibitor of tyrosinase and melanin synthesis. Detailed experimental protocols and quantitative data are presented to support its potential applications in the fields of metabolic disorders and dermatology.

Chemical and Physical Properties

Property	Value
CAS Number	503065-67-6
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₂ S
Molecular Weight	310.37 g/mol

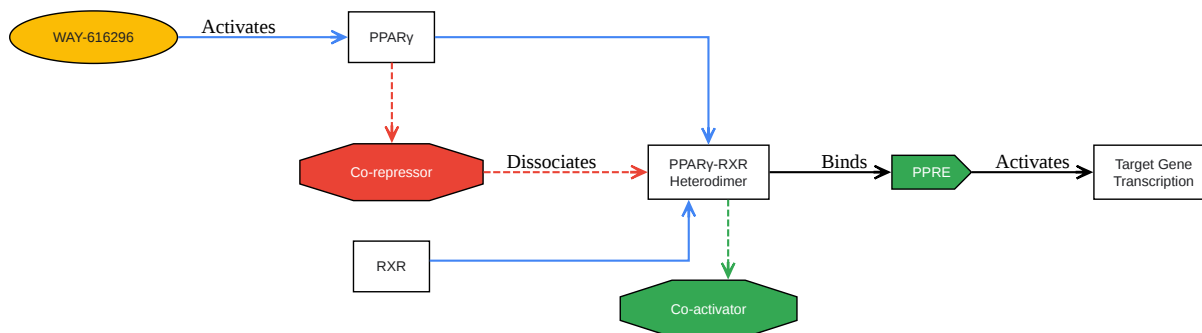
Pharmacological Activities and Quantitative Data

WAY-616296 has been evaluated for several biological activities, with the following quantitative data determined:

Assay	Activity	Result
PPAR γ Agonism	EC ₅₀	1.2 μ M
Tyrosinase Inhibition	IC ₅₀	25.3 μ M
DPPH Radical Scavenging	IC ₅₀	15.7 μ M
Melanin Synthesis Inhibition	IC ₅₀	18.5 μ M

Mechanism of Action: PPAR γ Agonism and Signaling Pathway

WAY-616296 functions as a Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) agonist. PPARs are nuclear hormone receptors that play a crucial role in the regulation of genes involved in lipid and glucose metabolism.^[1] Upon activation by a ligand such as **WAY-616296**, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.^[1] This signaling cascade is central to the compound's potential therapeutic effects in metabolic diseases.^[1]



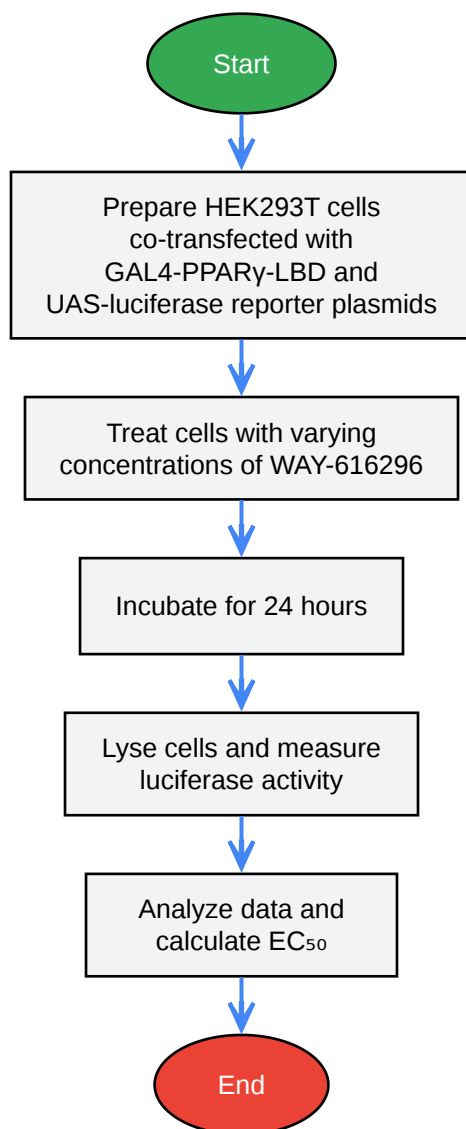
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WAY-616296 Activated PPAR γ Signaling Pathway

Experimental Protocols

PPAR γ Agonist Activity Assay

This assay determines the ability of **WAY-616296** to activate the PPAR γ receptor.



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PPAR γ Agonist Activity Assay Workflow

Methodology:

- **Cell Culture and Transfection:** HEK293T cells are cultured and co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPAR γ , and a second plasmid containing a luciferase reporter gene under the control of an upstream activator sequence (UAS) that is recognized by GAL4.

- **Compound Treatment:** The transfected cells are treated with various concentrations of **WAY-616296**. A known PPAR γ agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
- **Incubation:** The treated cells are incubated for 24 hours to allow for receptor activation and subsequent reporter gene expression.
- **Luciferase Assay:** After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- **Data Analysis:** The luminescence data is normalized to the control, and the EC₅₀ value is calculated by fitting the dose-response curve to a sigmoidal equation.

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the inhibitory effect of **WAY-616296** on mushroom tyrosinase activity.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing phosphate buffer (pH 6.8), L-tyrosine as the substrate, and mushroom tyrosinase enzyme.
- **Inhibitor Addition:** Various concentrations of **WAY-616296** are added to the reaction mixture. Kojic acid is used as a positive control.
- **Incubation:** The reaction is incubated at 37°C.
- **Absorbance Measurement:** The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
- **Data Analysis:** The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

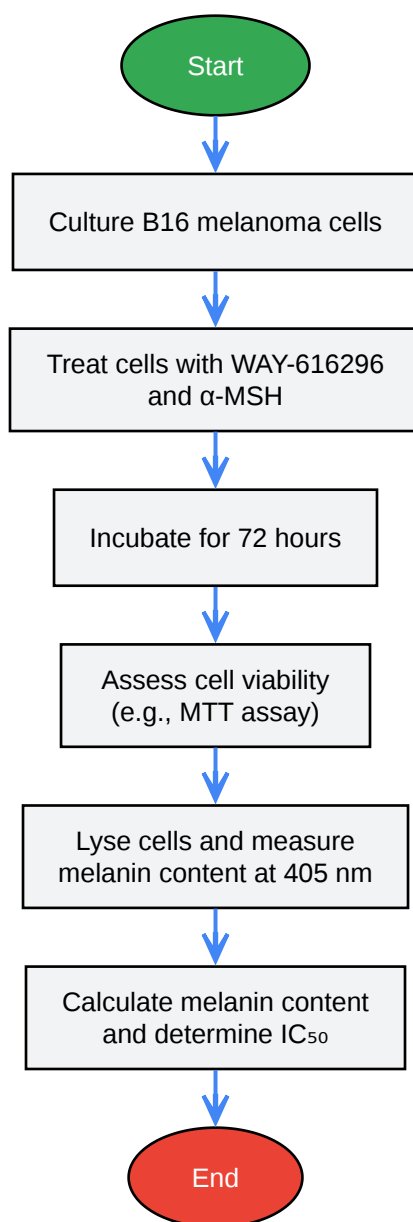
This assay assesses the antioxidant potential of **WAY-616296** by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).^{[2][3]}

Methodology:

- **Sample Preparation:** A methanolic solution of **WAY-616296** is prepared at various concentrations.[3]
- **Reaction Initiation:** The sample solutions are mixed with a methanolic solution of DPPH.[3] Ascorbic acid is used as a positive control.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for 30 minutes. [2]
- **Absorbance Measurement:** The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2] The decrease in absorbance indicates the radical scavenging activity. [2]
- **Data Analysis:** The percentage of DPPH radical scavenging activity is calculated, and the IC_{50} value is determined.[3]

Melanin Synthesis Inhibition Assay in B16 Melanoma Cells

This cell-based assay measures the ability of **WAY-616296** to inhibit melanin production in B16 murine melanoma cells.



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Melanin Synthesis Inhibition Assay Workflow

Methodology:

- Cell Culture: B16 melanoma cells are cultured in an appropriate medium.
- Compound Treatment: The cells are treated with various concentrations of **WAY-616296** in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanin synthesis.

- Incubation: The cells are incubated for 72 hours.
- Cell Viability: Cell viability is assessed using a standard method, such as the MTT assay, to ensure that the observed effects are not due to cytotoxicity.
- Melanin Quantification: The cells are lysed, and the melanin content is determined by measuring the absorbance of the lysate at 405 nm.
- Data Analysis: The melanin content is normalized to the cell number or total protein content, and the IC₅₀ value for melanin synthesis inhibition is calculated.

Conclusion

WAY-616296 is a promising multifunctional compound with potential therapeutic applications stemming from its PPAR γ agonism, antioxidant properties, and its ability to inhibit tyrosinase and melanin synthesis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound for conditions related to metabolic disorders and hyperpigmentation.

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